

An In-depth Technical Guide to the Chemical Properties of HS-PEG7-CH2CH2COOH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HS-Peg7-CH2CH2cooh

Cat. No.: B12424817

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This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of **HS-PEG7-CH2CH2COOH**, a heterobifunctional polyethylene glycol (PEG) linker. This document is intended for researchers, scientists, and drug development professionals working in bioconjugation, drug delivery, and materials science.

Core Chemical Properties

HS-PEG7-CH2CH2COOH is a versatile crosslinking reagent characterized by a thiol group (-SH) at one end and a carboxylic acid group (-COOH) at the other, connected by a seven-unit polyethylene glycol spacer. This structure imparts both hydrophilicity and reactive functionality, making it a valuable tool in biological and chemical research.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Physicochemical Data

The fundamental physicochemical properties of **HS-PEG7-CH2CH2COOH** are summarized in the table below.

Property	Value	Source
Molecular Formula	C17H34O9S	
Molecular Weight	414.51 g/mol	
Appearance	White Solid or Colorless Liquid	
Storage Conditions	-18°C, protected from light and oxygen	

Solubility and Acidity

HS-PEG7-CH2CH2COOH exhibits good solubility in a range of solvents due to its hydrophilic PEG chain. General pKa values for the functional groups are also provided.

Property	Description	Source
Solubility	Soluble in common aqueous solutions and most organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).	
pKa (Thiol)	Approximately 10. The reactivity of the thiol group increases at pH values above its pKa due to the formation of the more nucleophilic thiolate anion.	
pKa (Carboxylic Acid)	Approximately 4-5. The carboxylic acid can be deprotonated at neutral pH, making it reactive towards coupling agents.	

Reactivity and Bioconjugation

The heterobifunctional nature of **HS-PEG7-CH2CH2COOH** allows for selective and sequential conjugation to two different molecules.

Thiol Group Reactivity

The thiol group is highly reactive towards maleimides, sulphydryl-reactive reagents, and the surfaces of noble metals like gold. The reaction with maleimides to form a stable thioether bond is a common strategy in bioconjugation. The kinetics of this reaction are pH-dependent, with faster rates observed at higher pH. To control the reaction speed, using acidic buffers can be beneficial.

Carboxylic Acid Group Reactivity

The terminal carboxylic acid can be coupled to primary amines to form a stable amide bond. This reaction is typically mediated by carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2, while the subsequent reaction with the amine is optimal at a pH of 7-8.

Experimental Protocols

The following sections provide detailed methodologies for the characterization and application of **HS-PEG7-CH2CH2COOH**.

Characterization Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring a ^1H NMR spectrum to confirm the structure of **HS-PEG7-CH2CH2COOH** is as follows:

- Sample Preparation: Dissolve 5-10 mg of **HS-PEG7-CH2CH2COOH** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in an NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition:

- Tune and shim the instrument to ensure a homogeneous magnetic field.
- Acquire a standard one-dimensional proton spectrum with a spectral width of approximately -2 to 14 ppm.
- Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- Expected Chemical Shifts:
 - PEG backbone: A complex multiplet around 3.6 ppm.
 - -CH₂-S-: A triplet adjacent to the thiol group.
 - -CH₂-COOH: A triplet adjacent to the carboxylic acid.
 - -SH: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
 - -COOH: A broad singlet at a downfield chemical shift (typically >10 ppm).

3.1.2. Mass Spectrometry (MS)

To determine the molecular weight and purity of **HS-PEG7-CH₂CH₂COOH**:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with the ionization source (e.g., water/acetonitrile for electrospray ionization - ESI).
- Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI).
- Analysis: Acquire the mass spectrum in either positive or negative ion mode.
- Expected Results:
 - In positive ion mode, the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight plus a proton.
 - In negative ion mode, the deprotonated molecule [M-H]⁻.

- Fragmentation of the PEG chain may be observed, typically with losses of ethylene glycol units (44 Da). Fragmentation may also occur near the functional groups.

Application Protocols

3.2.1. Amine Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of **HS-PEG7-CH2CH2COOH** to a primary amine-containing molecule.

- Activation:
 - Dissolve **HS-PEG7-CH2CH2COOH** in an appropriate buffer (e.g., 0.1 M MES, pH 4.7-6.0).
 - Add a molar excess of EDC and NHS (or Sulfo-NHS for aqueous reactions). A typical molar ratio is 1:2:1 (PEG:EDC:NHS).
 - Incubate for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation:
 - Add the amine-containing molecule to the activated PEG solution. The reaction with the amine is more efficient at a slightly higher pH (7-8), so the pH may be adjusted with a suitable buffer (e.g., PBS).
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching and Purification:
 - Quench the reaction by adding a small molecule with a primary amine (e.g., hydroxylamine or Tris buffer).
 - Purify the conjugate using appropriate techniques such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents.

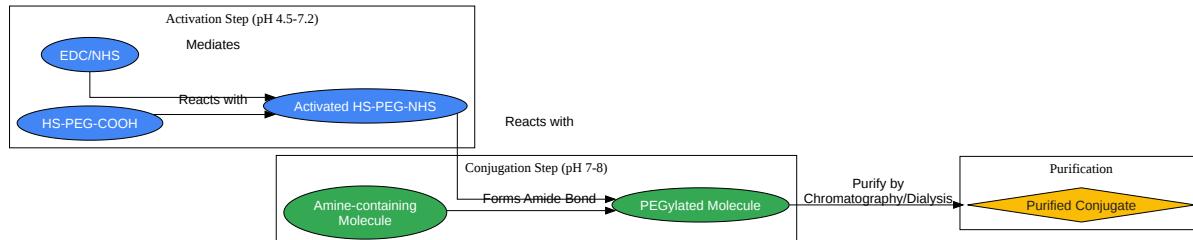
3.2.2. Functionalization of Gold Nanoparticles (AuNPs)

This protocol outlines the attachment of the thiol group of **HS-PEG7-CH₂CH₂COOH** to the surface of gold nanoparticles.

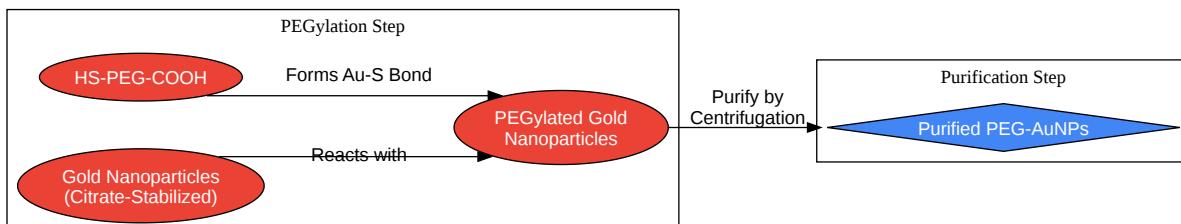
- Nanoparticle Preparation: Synthesize or obtain a suspension of citrate-stabilized gold nanoparticles in an aqueous solution.
- PEGylation:
 - Add a solution of **HS-PEG7-CH₂CH₂COOH** to the AuNP suspension. A significant molar excess of the PEG linker is typically used.
 - Stir the mixture gently at room temperature for 12-24 hours to allow for the formation of the gold-thiol bond.
- Purification:
 - Remove excess and unbound PEG linker by centrifugation.
 - Resuspend the nanoparticle pellet in a fresh buffer or deionized water. Repeat the centrifugation and resuspension steps several times to ensure complete removal of unreacted PEG.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

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Amine Coupling Experimental Workflow

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Gold Nanoparticle Functionalization Workflow

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of HS-PEG7-CH2CH2COOH]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12424817#hs-peg7-ch2ch2cooh-chemical-properties>

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